molecular formula C8H8N4O3S B13375371 2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole

2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole

Cat. No.: B13375371
M. Wt: 240.24 g/mol
InChI Key: URPYZLNSCPLBOQ-UHFFFAOYSA-N
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Description

2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitrofuran moiety and a thiadiazole ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole typically involves the reaction of 5-nitro-2-furfuraldehyde with appropriate amines and thiadiazole precursors. One common method includes the condensation of 5-nitro-2-furfuraldehyde with 2-amino-5-methyl-1,3,4-thiadiazole under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can inhibit key enzymes involved in DNA synthesis and repair, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({5-Nitro-2-furyl}methyl)amino]-5-methyl-1,3,4-thiadiazole is unique due to the combination of the nitrofuran and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H8N4O3S

Molecular Weight

240.24 g/mol

IUPAC Name

5-methyl-N-[(5-nitrofuran-2-yl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H8N4O3S/c1-5-10-11-8(16-5)9-4-6-2-3-7(15-6)12(13)14/h2-3H,4H2,1H3,(H,9,11)

InChI Key

URPYZLNSCPLBOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NCC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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